molecular formula C14H18N2OS B2892200 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851804-77-8

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2892200
CAS No.: 851804-77-8
M. Wt: 262.37
InChI Key: YXMZHCQMALDWLO-UHFFFAOYSA-N
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Description

1-(2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a (4-methylbenzyl)thio group at position 2 and a propan-1-one moiety at position 1. While direct data on its synthesis or properties are absent in the provided evidence, analogous imidazole derivatives highlight its structural uniqueness and reactivity .

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-13(17)16-9-8-15-14(16)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZHCQMALDWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves several steps:

    Synthetic Routes:

    Reaction Conditions: The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Structural Features and Substituent Analysis

Table 1: Key Structural Comparisons
Compound Name/Structure Molecular Formula Key Substituents Functional Groups Reference
Target Compound C₁₉H₂₀N₂OS (4-Methylbenzyl)thio, propanone Thioether, ketone -
2-(Methylthio)-1H-imidazol-5(4H)-ones (3a–c) Varies Methylthio, arylidene Thioether, hydantoin
1-Isobutyl-4-methoxy-1H-imidazole-2-propanone C₁₄H₂₀N₂O₂ Isobutyl, methoxy Alkyl, ether, ketone
1-(4-Chlorophenyl)ethanone hydrazone derivative C₁₈H₁₉ClN₄ Benzyl, hydrazone, 4-chlorophenyl Hydrazone, aryl chloride
4-Hydroxybenzoic acid–1H-imidazole (1/1) C₁₀H₁₀N₂O₃ 4-Hydroxybenzoic acid, imidazole Carboxylic acid, aromatic

Key Observations :

  • The target compound’s (4-methylbenzyl)thio group distinguishes it from simpler thioether derivatives like 2-(methylthio)-1H-imidazol-5(4H)-ones, which have smaller alkylthio substituents .
  • Unlike the 1-iso-butyl-4-methoxy derivative , the target lacks alkoxy groups but retains the propanone moiety, which could influence hydrogen bonding and crystallinity.
  • The hydrazone derivative shares a substituted imidazole core but replaces the thioether with a hydrazone linker, altering its chelation properties and reactivity.

Key Observations :

  • The target compound’s synthesis may mirror 2-(methylthio)-1H-imidazol-5(4H)-ones , where a methylthio group is replaced by a larger nucleophile (e.g., 4-methylbenzylthiol).
  • Unlike the hydrazone derivatives , the target’s propanone group suggests a different reactivity profile, avoiding condensation steps.

Physicochemical and Functional Properties

  • Lipophilicity : The (4-methylbenzyl)thio group likely increases hydrophobicity compared to smaller thioethers (e.g., methylthio in ), which could enhance bioavailability but reduce aqueous solubility.
  • Crystallinity: The propanone moiety may promote intermolecular hydrogen bonding, similar to 1-iso-butyl-4-methoxy derivatives , aiding in crystallization for structural studies.
  • Stability : Thioethers are generally less prone to oxidation than thiols, but the aromatic substituent may introduce steric hindrance, affecting reactivity .

Biological Activity

1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and an imidazole ring, which are crucial for its biological activity. The general structure can be represented as follows:

C11H15N2S\text{C}_{11}\text{H}_{15}\text{N}_2\text{S}

This structure allows for interactions with various biomolecules, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes or receptors. The thioether group may also participate in redox reactions, enhancing the compound's bioactivity.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain imidazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 1–4 μg/mL against resistant bacterial strains .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
13eStaphylococcus aureus1–4
13eEscherichia coli2–8

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The compound's structural features may enhance its interaction with fungal cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Studies have suggested that imidazole-containing compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of critical pathways involved in cell proliferation and survival .

Study on Antimicrobial Properties

A recent investigation focused on synthesizing various imidazole derivatives and evaluating their antimicrobial activities against common pathogens such as S. aureus and E. coli. The results indicated that many synthesized compounds exhibited moderate to strong antibacterial activity, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Cytotoxicity

In another study assessing cytotoxicity, certain imidazole derivatives were tested against HepG2 liver cancer cells. Notably, compound 13e showed no cytotoxic effects even at high concentrations (100 μM), indicating a favorable safety profile for further development as an antibacterial agent .

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